

Comprehensive Application Notes and Protocols for Akt Inhibitor VIII

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Compound Focus: Akt inhibitor VIII

CAS No.: 612847-09-3

Cat. No.: S517762

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Chemical and Physical Properties

Akt Inhibitor VIII (also known as **AKTi-1/2**) is a cell-permeable, reversible, and selective allosteric inhibitor of Akt isoforms. Its chemical name is 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one, and it has a molecular weight of **551.64 g/mol** and CAS Number 612847-09-3 [1] [2].

Solubility and Storage Stability

Table 1: Solubility and Storage Properties of **Akt Inhibitor VIII**

Property	Specification	Reference
Solubility in DMSO	≥5 mg/mL (approximately 9.1 mM) [3] [1]	Sigma-Aldrich, ApexBT
Solubility in Water	Insoluble [1]	ApexBT
Solubility in Ethanol	Insoluble [1]	ApexBT
Solid Form Storage	-20°C; protect from light [3] [1]	Sigma-Aldrich, ApexBT

Property	Specification	Reference
Stock Solution Storage	-70°C; stable for up to 6 months [3]	Sigma-Aldrich
Shipping Condition	Ambient temperature [3]	Sigma-Aldrich

Key Handling Notes:

- **Reconstitution:** For a 10 mM stock solution, dissolve 5.52 mg of solid compound in 1 mL of pure, anhydrous DMSO [1].
- **Aliquoting:** It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles and maintain stability [3].
- **Light Sensitivity:** The compound is light-sensitive; both solid and solution forms should be protected from light during storage and handling [3].

Biochemical and Pharmacological Profile

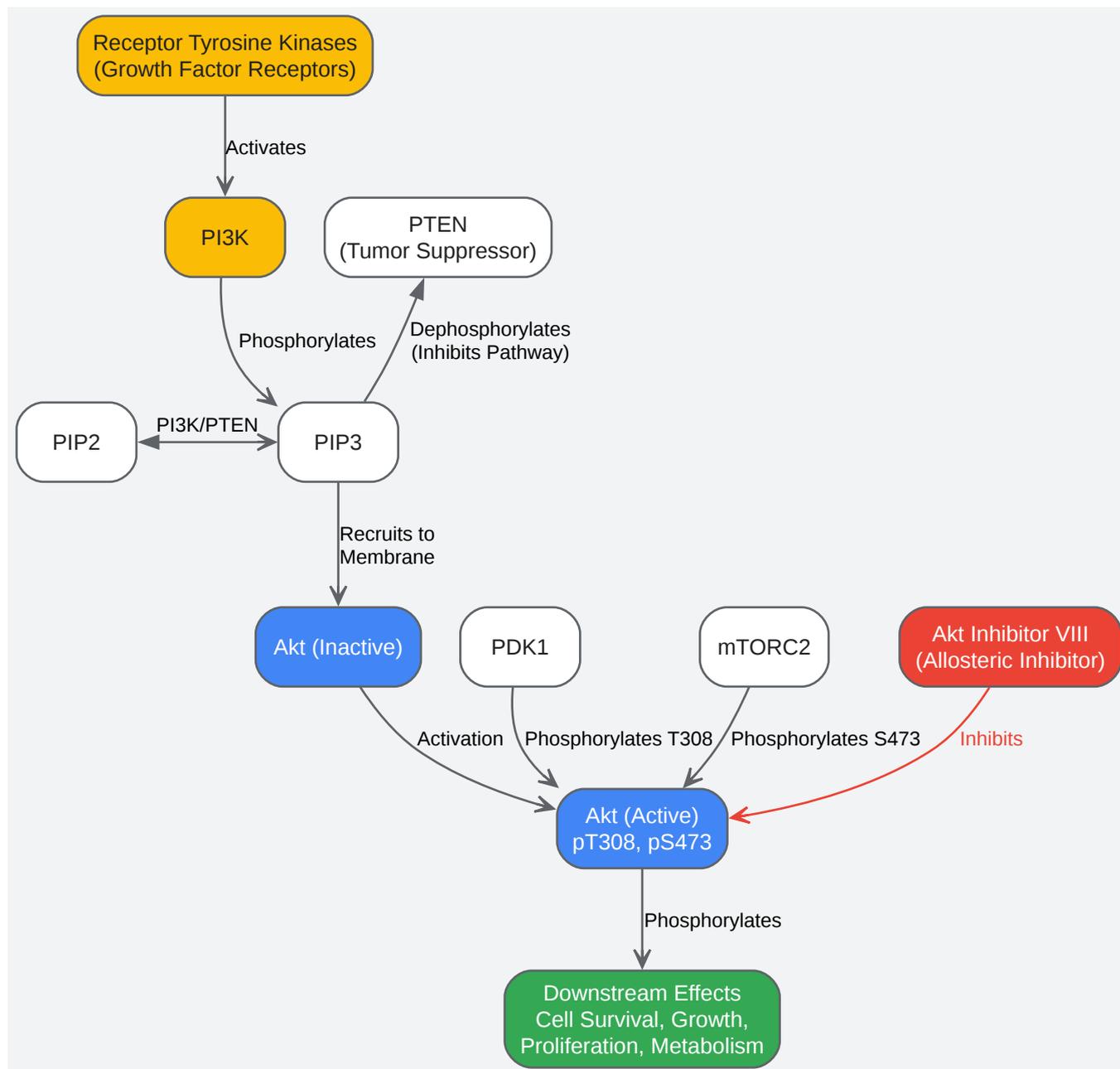
Akt Inhibitor VIII acts **allosterically** and its inhibition is reported to be **Pleckstrin Homology (PH) domain-dependent**. It does not compete with ATP for binding and shows remarkable selectivity, exhibiting no inhibition against closely related AGC family kinases like PKA, PKC, and SGK, even at high concentrations of 50 μ M [3].

Table 2: Biochemical Potency (IC50) of **Akt Inhibitor VIII**

Isoform	IC50 (nM)	Primary Cellular Roles
Akt1	58 [3] [1] [2]	Cell survival, inhibition of apoptosis [4]
Akt2	210 [3] [1] [2]	Insulin signaling, glucose metabolism [4]
Akt3	2,119 (2.12 μ M) [3] [1] [2]	Predominantly expressed in the brain [4]

Signaling Pathway Context

The PI3K/Akt pathway is a central regulator of crucial cellular processes. The diagram below illustrates the signaling cascade and the point of inhibition by **Akt Inhibitor VIII**.



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*Diagram 1: The PI3K/Akt Signaling Pathway and Mechanism of **Akt Inhibitor VIII**. The inhibitor acts allosterically on active Akt, preventing its downstream signaling functions. Based on information from [5] [4].*

Experimental Protocols

Protocol 1: Inhibiting Hyperthermia-Induced NdrG2 Phosphorylation and Enhancing Apoptosis in Gastric Cancer Cells

This protocol is adapted from a study investigating the role of Akt in hyperthermia-induced stress response [6].

1. Cell Culture and Preparation:

- Culture human gastric cancer cell lines (e.g., MKN28 or MKN45) in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
- Seed cells onto 6-well or 24-well plates and allow them to reach exponential growth over 24 hours.

2. Hyperthermia and Inhibitor Treatment:

- Prepare a 10 mM stock solution of **Akt Inhibitor VIII** in DMSO and dilute it in culture medium to a **final working concentration of 10 µM**.
- **Control groups:** Include vehicle control (DMSO at the same dilution) and hyperthermia-only control.
- Subject the cells to heat shock at **42°C for 1 hour** in a precision water bath.
- Following heat shock, add the 10 µM **Akt Inhibitor VIII** solution to the treatment groups and re-incubate all cells at 37°C for the desired time points (e.g., 3 hours for phosphorylation analysis, 24 hours for apoptosis assay).

3. Analysis of Apoptosis by Flow Cytometry:

- At the endpoint (e.g., 24 hours post-treatment), collect the cells by trypsinization.
- Wash the cells twice with cold phosphate-buffered saline (PBS).
- Resuspend the cell pellet in 100 µL of binding buffer.
- Add **Annexin V-FITC (200 µg/mL)** and **propidium iodide (PI, 1 mg/mL)** to the cell suspension.
- Incubate the mixture in the dark for 15 minutes at room temperature.
- Add an additional 400 µL of binding buffer and analyze the fluorescence immediately using a flow cytometer.
- **Expected Outcome:** The combination of **Akt Inhibitor VIII** and hyperthermia should yield a significantly higher apoptosis rate (approximately 16.4%) compared to hyperthermia alone (approximately 6.8%) [6].

4. Western Blot Analysis for NdrG2 Phosphorylation:

- Harvest cells 3 hours post-treatment and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Separate protein samples (20-40 µg per lane) on a 12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat dry milk for 1 hour.
- Probe the membrane overnight at 4°C with primary antibodies against:
 - **NdrG2-pSer332** and **NdrG2-pThr348** to detect phosphorylation.
 - **Total NdrG2** and **α-Tubulin** for loading controls.
- Incubate with appropriate IRDye-conjugated secondary antibodies and detect signals using an infrared imaging system.
- **Expected Outcome: Akt Inhibitor VIII** should significantly reduce the hyperthermia-induced increase in NdrG2 phosphorylation at Ser332 and Thr348 [6].

Protocol 2: Evaluating Anti-Proliferative and Pro-Apoptotic Effects in Breast Cancer Cells

This protocol outlines the use of **Akt Inhibitor VIII** to sensitize breast cancer cells to treatment [1].

1. Cell Proliferation Assay (MTT):

- Culture MCF-7 breast cancer cells in DMEM with 10% FBS.
- Seed cells in 96-well plates at a density of 2×10^4 cells/mL and incubate for 24 hours.
- Treat cells with a dose range of **Akt Inhibitor VIII (10 - 100 µM)** for 24, 48, and 72 hours.
- Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
- Dissolve the formed formazan crystals in 150 µL of DMSO and measure the absorbance at 490 nm using a multi-scanner reader.
- Calculate the percentage of inhibition: $\% \text{ Inhibition} = [1 - (\text{Absorbance}_{\text{test}} / \text{Absorbance}_{\text{control}})] \times 100\%$.

2. Analysis of Apoptotic Markers by Western Blot:

- Treat MCF-7 cells with **Akt Inhibitor VIII** (e.g., 10-50 µM) for 24-48 hours.
- Prepare cell lysates and perform Western blotting as described in Protocol 1, Section 4.
- Probe for cleaved forms of **caspase-9, caspase-7, and PARP** as indicators of apoptosis activation.
- Also, analyze the expression levels of anti-apoptotic protein **Bcl-xL** and pro-apoptotic proteins **Bad** and **Bax**.

- **Expected Outcome: Akt Inhibitor VIII** treatment should dose-dependently increase the cleavage of caspases and PARP, downregulate Bcl-xL, and upregulate Bad and Bax [1].

Important Considerations and Troubleshooting

- **Cytotoxicity and Specificity:** Always include a vehicle control (DMSO) to account for any solvent-related effects on cell viability. The maximum DMSO concentration in cell culture should generally not exceed 0.1%.
- **Off-Target Effects:** While **Akt Inhibitor VIII** is highly selective for Akt isoforms, results should be interpreted within the context of its known biochemical profile. Using a second, structurally distinct Akt inhibitor for key validation experiments is recommended.
- **Resistance Mutations:** Be aware that allosteric inhibitors like **Akt Inhibitor VIII** can be less effective against certain Akt mutants, such as the clinically relevant AKT1 E17K mutation [7]. The efficacy may vary depending on the cellular and genetic context.
- **Functional Validation:** Consistently monitor the phosphorylation status of direct Akt substrates (e.g., PRAS40) in your experiments to confirm successful pathway inhibition [1] [7].

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